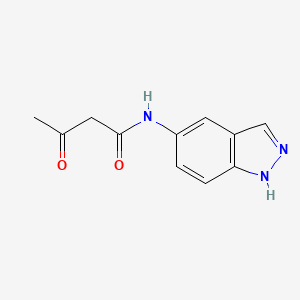
N-(1H-indazol-5-yl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-5-yl)-3-oxobutanamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been found to exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry .
Preparation Methods
One common method for synthesizing indazoles involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another method includes the Ag-catalyzed nitration-annulation with tert-butyl nitrite . For the specific synthesis of N-(1H-indazol-5-yl)-3-oxobutanamide, the reaction conditions often involve the use of solvents like DMSO and the presence of oxygen as the terminal oxidant .
Chemical Reactions Analysis
N-(1H-indazol-5-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1H-indazol-5-yl)-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Due to its biological activity, it is being explored for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-3-oxobutanamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-(1H-indazol-5-yl)-3-oxobutanamide can be compared with other indazole derivatives such as:
N-hydroxypropenamides bearing indazole moieties: These compounds also act as HDAC inhibitors but may have different potency and selectivity profiles.
Indazole-containing antihypertensive agents: These compounds are used for their cardiovascular effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various research applications.
Biological Activity
N-(1H-indazol-5-yl)-3-oxobutanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by its indazole core, which is known for various pharmacological properties. The compound has been investigated for its potential as an anti-inflammatory and anticancer agent, making it a candidate for therapeutic applications in treating various diseases.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, leading to altered gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
- Monoamine Oxidase B (MAO-B) Inhibition : Similar compounds have shown potent inhibition of MAO-B, which is involved in the metabolism of neurotransmitters. This suggests that this compound may also possess neuroprotective properties by modulating neurotransmitter levels .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle regulation. The following table summarizes some key findings regarding its anticancer effects:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Study 2 | A549 (Lung Cancer) | 10 | Cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 12 | HDAC inhibition |
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. It has shown promise in reducing inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A recent study investigated the effects of this compound on pancreatic cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound.
- Neuroprotection Study : Another study focused on the neuroprotective effects of similar indazole derivatives on neuronal cells subjected to oxidative stress. The findings suggested that these compounds could mitigate oxidative damage, potentially benefiting neurodegenerative conditions.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(1H-indazol-5-yl)-3-oxobutanamide |
InChI |
InChI=1S/C11H11N3O2/c1-7(15)4-11(16)13-9-2-3-10-8(5-9)6-12-14-10/h2-3,5-6H,4H2,1H3,(H,12,14)(H,13,16) |
InChI Key |
FWWRJJWNAJGJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC2=C(C=C1)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















